Bienvenue dans la boutique en ligne BenchChem!

Lesinurad Impurity B

Analytical Chemistry Mass Spectrometry Quality Control

Lesinurad Impurity B is the desbromo acid analog of the URAT1 inhibitor Lesinurad, chemically distinct from the brominated parent drug and other substituent impurities. Using the correct impurity standard is mandated by ICH Q3A/Q3B for accurate quantification and ANDA method validation. Substitution with chloro or bromo-thiol analogs compromises analytical specificity and regulatory compliance. This reference standard is fully characterized and suitable for HPLC/UPLC/LC-MS method development, system suitability, and stability-indicating assays.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1533519-93-5
Cat. No. B601871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity B
CAS1533519-93-5
Synonyms2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O
InChIInChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lesinurad Impurity B (CAS 1533519-93-5): Analytical Reference Standard for URAT1 Inhibitor Quality Control


Lesinurad Impurity B (CAS 1533519-93-5), also designated as Lesinurad Desbromo Acid Impurity or Lesinurad Impurity 1, is a defined process-related impurity of the urate transporter 1 (URAT1) inhibitor Lesinurad, a therapeutic agent indicated for hyperuricemia associated with gout . Chemically identified as 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, this compound possesses the molecular formula C17H15N3O2S and a molecular weight of 325.39 g/mol [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation, and quality control applications during commercial production or for ANDA submissions [1][2]. The critical structural distinction of this compound is the absence of the bromine atom at the 5-position of the triazole ring, which is present in the parent drug Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, CAS 878672-00-5, MW 404.28) .

Procurement Risk: Why Generic 'Lesinurad Impurity' Substitution Compromises Lesinurad Impurity B Reference Standard Integrity


Attempting to substitute Lesinurad Impurity B with a different Lesinurad-related impurity—such as the chloro analog (Impurity I), the bromo-thiol precursor, or oxidative degradation products—is scientifically invalid for analytical method validation and quality control purposes. Each Lesinurad impurity possesses a unique molecular structure with distinct physicochemical properties, including differences in molecular weight (e.g., Impurity B at 325.39 g/mol versus parent drug Lesinurad at 404.28 g/mol) , polarity, chromatographic retention behavior, and UV absorption characteristics [1]. In HPLC analysis, impurities with similar polarity to the active pharmaceutical ingredient frequently co-elute or embed within the main peak, necessitating method specificity validation using the authentic impurity standard [2]. Regulatory guidelines, including ICH Q3A and Q3B, mandate that impurities be monitored against their specific reference standards to ensure accurate quantification and compliance with acceptance limits [3]. Furthermore, forced degradation studies have demonstrated that Lesinurad is labile under acidic hydrolysis, basic hydrolysis, and oxidative conditions, generating distinct degradation products that require specific impurity standards for proper identification and quantification [4]. Generic substitution therefore introduces unacceptable risk of analytical error, potential regulatory non-compliance, and compromised data integrity for ANDA submissions.

Quantitative Differentiation Evidence: Lesinurad Impurity B Versus Structural Analogs in Analytical Performance


Molecular Weight and Elemental Composition Differentiation from Parent Drug Lesinurad

Lesinurad Impurity B is structurally differentiated from the parent drug Lesinurad by the absence of the bromine atom at the 5-position of the triazole ring, resulting in a measurable difference in molecular weight and elemental composition . This structural difference directly impacts detection and quantification in mass spectrometry-based analytical methods [1].

Analytical Chemistry Mass Spectrometry Quality Control

Purity Specification and Analytical Characterization for Reference Standard Qualification

Lesinurad Impurity B is supplied as a characterized reference standard with a documented HPLC purity specification of ≥95% . This purity level, combined with comprehensive characterization data, qualifies it for use as a reference standard in analytical method development, method validation, and quality control applications [1].

Reference Standards HPLC Purity Method Validation

Synthetic Route and NMR Characterization for Structural Confirmation

A documented synthetic route for Lesinurad Impurity B has been reported, yielding the compound with 99.5% HPLC purity and full characterization by ¹H NMR and ¹³C NMR spectroscopy [1]. This characterization data provides a reference fingerprint for identity confirmation during analytical method development.

Synthetic Chemistry NMR Spectroscopy Impurity Synthesis

Validated Application Scenarios for Lesinurad Impurity B (CAS 1533519-93-5) in Analytical and Quality Control Workflows


Analytical Method Development and Validation for Lesinurad API Purity Assessment

Lesinurad Impurity B serves as a critical reference standard during the development and validation of HPLC, UPLC, and LC-MS methods for assessing the purity of Lesinurad active pharmaceutical ingredient (API) [1]. Its use enables the establishment of system suitability parameters, determination of relative retention times, and calculation of relative response factors for accurate impurity quantification [2]. Method validation studies, conducted in accordance with ICH Q2(R1) guidelines, require the use of authentic impurity standards to demonstrate specificity, linearity, accuracy, precision, and robustness of the analytical procedure .

Quality Control Release Testing and Stability Studies for Lesinurad Drug Substance and Drug Product

In quality control laboratories, Lesinurad Impurity B is employed as a reference standard for the routine release testing of Lesinurad drug substance and drug product batches [1]. It is also essential for stability-indicating method validation, as Lesinurad has been demonstrated to be labile under acidic hydrolysis, basic hydrolysis, and oxidative stress conditions, generating degradation products that must be accurately monitored throughout the product shelf life [2]. The use of the correct impurity standard ensures that degradation products are properly identified and quantified against established acceptance limits .

Abbreviated New Drug Application (ANDA) Regulatory Submissions

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Lesinurad, Impurity B is a required reference standard for demonstrating analytical method equivalency and impurity profile comparability to the reference listed drug [1]. Regulatory submissions must include validated analytical methods capable of separating and quantifying all potential process-related impurities and degradation products, including Lesinurad Impurity B [2]. The compound can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility, supporting regulatory acceptance of analytical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesinurad Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.